2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-8(9(2,3)12)11-5-7(6)10/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBKKFNREYWHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In industrial settings, the production of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methylpyridin-2-ylpropan-2-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like ammonia (NH3) or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol, such as ketones, aldehydes, and substituted pyridines .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol serves as a building block for creating more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, leading to derivatives with diverse functionalities.
Biology
The compound has been studied for its biological activities , particularly its interactions with biomolecules. The presence of the bromine atom and the pyridine ring enhances its binding affinity to specific enzymes and receptors, potentially modulating physiological processes. Notable biological applications include:
- Antimicrobial Activity: Demonstrated significant antibacterial properties against strains like Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Cytotoxicity: Exhibits cytotoxic effects in cancer research, inhibiting cell growth at concentrations as low as 0.05 mg/mL. This characteristic is crucial for developing new cancer therapies.
Medicine
Research is ongoing to explore its therapeutic applications, particularly in drug synthesis. The compound may act as a precursor for pharmaceutical agents targeting diseases mediated by specific proteins involved in cancer progression .
Case Studies
1. Antibacterial Efficacy:
A study assessed the compound's antibacterial effects against Staphylococcus aureus. Results indicated notable binding energy with target proteins involved in bacterial cell wall synthesis, highlighting its potential as an antibacterial agent.
2. Cytotoxic Profile:
Another investigation evaluated the cytotoxic effects across different concentrations. Higher concentrations resulted in significant inhibition of cell viability (over 50%), while lower concentrations maintained some cytotoxicity, indicating a dose-dependent response.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Substituted Phenyl Analogs
Compound : 2-(5-Bromo-2-methylphenyl)propan-2-ol
Chlorinated Pyridine Derivatives
Compound : 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol
- Structure : Chlorine at the 2-position of the pyridine ring (CAS: 1335051-59-6).
- Properties: Higher molecular weight (250.52 g/mol) due to chlorine substitution . Increased lipophilicity (cLogP ~2.9) compared to non-chlorinated analogs .
- Synthetic Utility : Chlorine enhances electrophilic reactivity, facilitating cross-coupling reactions in drug synthesis .
Positional Isomers on the Pyridine Ring
Compound : 2-(4-Bromopyridin-2-yl)propan-2-ol
- Structure : Bromine at the 4-position instead of 5 (CAS: 477252-20-3).
- Molecular weight: 216.08 g/mol (identical to phenyl analogs but distinct in reactivity) .
Methoxy-Substituted Analogs
Compound : 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol
- Structure : Methoxy group at the 2-position (CAS: 1785625-66-2).
- Properties: Methoxy group increases polarity (Topological Polar Surface Area: ~20.2 Ų) and hydrogen-bond acceptor capacity . Molecular formula: C₉H₁₂BrNO₂; molecular weight: 246.10 g/mol .
Biological Activity
2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C9H12BrNO. It features a bromine atom, a methyl group, and a pyridine ring, which contribute to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is primarily attributed to its interactions with various biomolecules. The presence of the bromine atom and the pyridine ring enhances its binding affinity to specific enzymes and receptors, potentially modulating various physiological processes. Research indicates that the compound may act as an inhibitor for certain protein kinases, which are crucial in regulating cellular functions and signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol. In vitro tests demonstrated significant antibacterial activity against a range of bacterial strains, including both planktonic cells and biofilms. The compound exhibited a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent .
Cytotoxicity
Cytotoxicity assays have shown that 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol can inhibit cellular growth effectively. At concentrations as low as 0.05 mg/mL, the compound inhibited more than 50% of cell growth in various cell lines. This cytotoxic effect is particularly relevant in cancer research, where compounds that can selectively induce cell death in malignant cells are highly sought after .
Protein Kinase Inhibition
The compound has been identified as a potential protein kinase inhibitor. Protein kinases play vital roles in cellular signaling and are often implicated in cancer progression. By inhibiting these enzymes, 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol may contribute to the development of new therapeutic strategies for cancer treatment .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial effects of various derivatives, including 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol, against Staphylococcus aureus. The compound displayed notable binding energy with target proteins involved in bacterial cell wall synthesis, indicating its potential as an antibacterial agent .
- Cytotoxic Profile : In another investigation, the cytotoxic effects were evaluated across different concentrations. The results indicated that while higher concentrations led to significant inhibition of cell viability (over 50%), lower concentrations still maintained some level of cytotoxicity, suggesting a dose-dependent response .
Data Tables
Q & A
Q. Table 1: Comparative Reactivity of Halogenated Analogs
| Compound | Halogen | LogP | MIC (S. aureus) | Synthetic Yield |
|---|---|---|---|---|
| 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol | Br | 2.1 | 8 µg/mL | 78% |
| 2-(5-Chloro-4-methylpyridin-2-yl)propan-2-ol | Cl | 1.8 | 12 µg/mL | 85% |
| 2-(5-CF3-4-methylpyridin-2-yl)propan-2-ol | CF3 | 2.6 | 5 µg/mL | 65% |
| Data derived from enzymatic assays and synthetic trials . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
